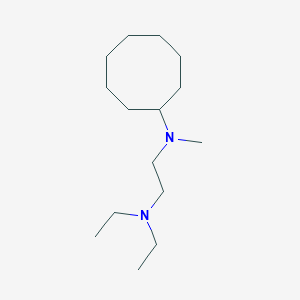
N-cyclooctyl-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as CODAMEA, is a chemical compound that belongs to the class of tertiary amines. The compound is used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of CODAMEA is not fully understood. However, studies have shown that the compound binds to the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. The binding of CODAMEA to the sigma-1 receptor may result in the modulation of calcium ion channels and the inhibition of oxidative stress, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that CODAMEA has neuroprotective properties and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have analgesic properties and may have potential as a treatment for pain. Additionally, CODAMEA has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CODAMEA in lab experiments include its high affinity for the sigma-1 receptor, its neuroprotective properties, and its potential as a therapeutic agent for neurological disorders. However, the limitations of using CODAMEA in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For the study of CODAMEA include further research to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to investigate the compound's potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Furthermore, research could be conducted to investigate the potential of CODAMEA in combination with other therapeutic agents for enhanced neuroprotective effects.
Méthodes De Synthèse
CODAMEA is synthesized by reacting cyclooctanone with diethylamine and methylamine in the presence of sodium hydride. The reaction results in the formation of CODAMEA as a white crystalline solid with a melting point of 98-100°C.
Applications De Recherche Scientifique
CODAMEA is primarily used in scientific research for its potential as a therapeutic agent for neurological disorders. Studies have shown that the compound has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. CODAMEA has been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-4-17(5-2)14-13-16(3)15-11-9-7-6-8-10-12-15/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJGXGZJTBCVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
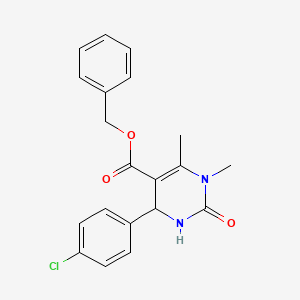
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
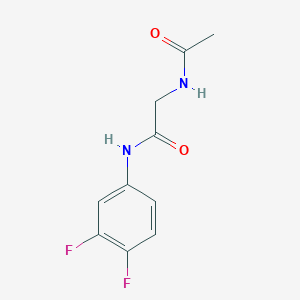

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)
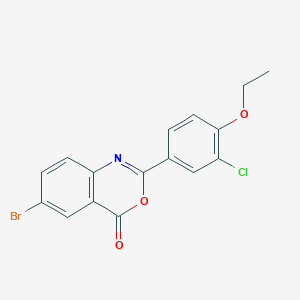
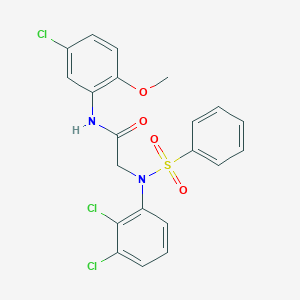
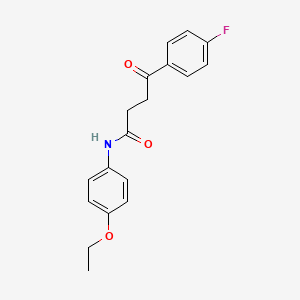
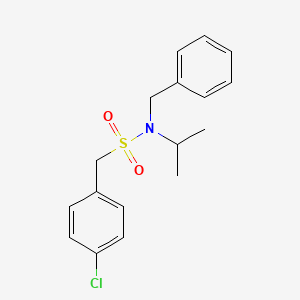
![3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5159647.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5159650.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159656.png)